molecular formula C9H7BrF4O2 B2394750 2-Bromo-1,3-bis(difluoromethoxy)-5-methylbenzene CAS No. 2168640-02-4

2-Bromo-1,3-bis(difluoromethoxy)-5-methylbenzene

Cat. No.: B2394750
CAS No.: 2168640-02-4
M. Wt: 303.051
InChI Key: AUBMKNNKOQXYFG-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(difluoromethoxy)-5-methylbenzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of bromine, difluoromethoxy groups, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-bis(difluoromethoxy)-5-methylbenzene typically involves the bromination of 1,3-bis(difluoromethoxy)-5-methylbenzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of hazardous conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-bis(difluoromethoxy)-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1,3-bis(difluoromethoxy)-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(difluoromethoxy)-5-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the difluoromethoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-bis(trifluoromethyl)benzene
  • 2-Bromo-1,3-bis(bromomethyl)benzene
  • 1,3-Bis(trifluoromethyl)-5-bromobenzene

Uniqueness

2-Bromo-1,3-bis(difluoromethoxy)-5-methylbenzene is unique due to the presence of difluoromethoxy groups, which can significantly alter its reactivity and properties compared to similar compounds. These groups can enhance the compound’s stability and influence its interactions with other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromo-1,3-bis(difluoromethoxy)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O2/c1-4-2-5(15-8(11)12)7(10)6(3-4)16-9(13)14/h2-3,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBMKNNKOQXYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC(F)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168640-02-4
Record name 2-bromo-1,3-bis(difluoromethoxy)-5-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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